molecular formula C30H26N6O2S B10928314 N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10928314
M. Wt: 534.6 g/mol
InChI Key: KFFOVPVLXISNBS-UZWMFBFFSA-N
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Description

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenyl group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Anilinomethyl Group: This step involves the reaction of the triazole intermediate with aniline in the presence of a suitable catalyst.

    Attachment of the Phenyl and Phenoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by reacting the intermediate with acetic hydrazide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or phenoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives.

Scientific Research Applications

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(ANILINOMETHYL)-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-{[5-(ANILINOMETHYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENOXYPHENYL)ACETAMIDE

Uniqueness

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(3-PHENOXYPHENYL)METHYLENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N6O2S

Molecular Weight

534.6 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H26N6O2S/c37-29(34-32-20-23-11-10-18-27(19-23)38-26-16-8-3-9-17-26)22-39-30-35-33-28(21-31-24-12-4-1-5-13-24)36(30)25-14-6-2-7-15-25/h1-20,31H,21-22H2,(H,34,37)/b32-20+

InChI Key

KFFOVPVLXISNBS-UZWMFBFFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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